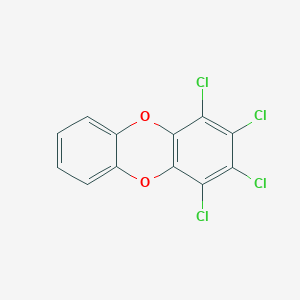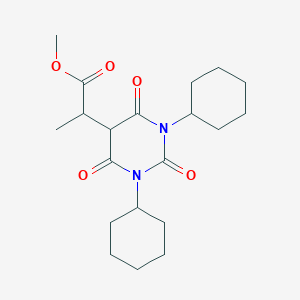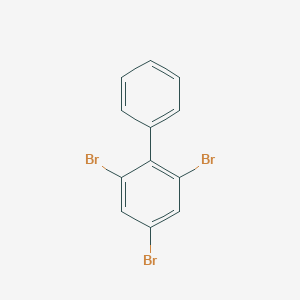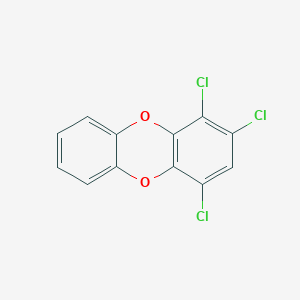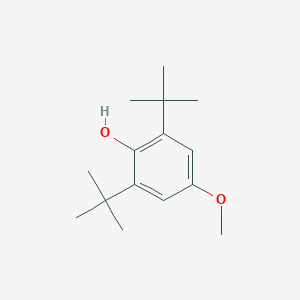
2,6-DI-Tert-butyl-4-methoxyphenol
Vue d'ensemble
Description
2,6-DI-Tert-butyl-4-methoxyphenol is a phenolic antioxidant . It has been used to protect cosmetics, drugs, and foods from oxidative degradation .
Molecular Structure Analysis
The molecular formula of 2,6-DI-Tert-butyl-4-methoxyphenol is C15H24O2 . Its molecular weight is 236.35 . The SMILES string representation is COc1cc(c(O)c(c1)C©©C)C©©C .Chemical Reactions Analysis
2,6-DI-Tert-butyl-4-methoxyphenol participates in In (trifluoromethanesulfonate) 3 -catalyzed tandem reactions of ortho-alkynylarylimine with various nucleophiles .Physical And Chemical Properties Analysis
The melting point of 2,6-DI-Tert-butyl-4-methoxyphenol is between 102-106 °C . It is practically insoluble in water .Applications De Recherche Scientifique
Antioxidant in Cosmetics, Drugs, and Foods
- Application Summary : 2,6-DI-Tert-butyl-4-methoxyphenol is used as a phenolic antioxidant . It helps protect cosmetics, drugs, and foods from oxidative degradation .
- Methods of Application : The compound is typically mixed into the product during manufacturing to provide protection against oxidation .
- Results or Outcomes : The use of this antioxidant helps to extend the shelf life of products and maintain their quality by preventing oxidative degradation .
Inhibitor for Styrene Polymerization
- Application Summary : 2,6-DI-Tert-butyl-4-methoxyphenol is used as an inhibitor in the polymerization of styrene . It helps control undesired polymerization during the distillation, storage, and transportation of styrene .
- Methods of Application : The compound is added to the styrene monomer during the polymerization process. It participates in In (trifluoromethanesulfonate) 3 -catalyzed tandem reaction of ortho -alkynylarylimine with various nucleophiles .
- Results or Outcomes : The use of this inhibitor has been found to be effective in controlling undesired polymerization. The growth percentage of 2,6-DI-Tert-butyl-4-methoxyphenol after 4 hours was found to be 16.40%, and the conversion percentage was 0.048 .
Fuel Additive in the Petroleum Industry
- Application Summary : 2,6-DI-Tert-butyl-4-methoxyphenol is used as a fuel additive in the petroleum industry . It helps to prevent the oxidation of fuels, which can lead to the formation of gums and varnishes that can degrade the performance of engines .
- Methods of Application : The compound is typically mixed into the fuel during refining to provide protection against oxidation .
- Results or Outcomes : The use of this additive helps to maintain the quality of fuels and improve the performance and lifespan of engines .
Additive in Hydraulic Fluids, Turbine and Gear Oils
- Application Summary : 2,6-DI-Tert-butyl-4-methoxyphenol is used as an additive in hydraulic fluids, turbine and gear oils . It helps to prevent the oxidation of these oils, which can lead to the formation of sludge and other deposits that can degrade the performance of hydraulic systems, turbines, and gears .
- Methods of Application : The compound is typically mixed into the oils during manufacturing to provide protection against oxidation .
- Results or Outcomes : The use of this additive helps to maintain the quality of these oils and improve the performance and lifespan of hydraulic systems, turbines, and gears .
Antioxidant for Vitamins
- Application Summary : 2,6-DI-Tert-butyl-4-methoxyphenol is used as an antioxidant for vitamins . It helps to prevent the oxidation of vitamins, which can lead to the loss of their nutritional value .
- Methods of Application : The compound is typically mixed into the vitamins during manufacturing to provide protection against oxidation .
- Results or Outcomes : The use of this antioxidant helps to maintain the nutritional value of vitamins and extend their shelf life .
Additive in Jet Fuels
- Application Summary : 2,6-DI-Tert-butyl-4-methoxyphenol is used as an additive in jet fuels . It helps to prevent the oxidation of these fuels, which can lead to the formation of gums and varnishes that can degrade the performance of jet engines .
- Methods of Application : The compound is typically mixed into the jet fuel during refining to provide protection against oxidation .
- Results or Outcomes : The use of this additive helps to maintain the quality of jet fuels and improve the performance and lifespan of jet engines .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,6-ditert-butyl-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-14(2,3)11-8-10(17-7)9-12(13(11)16)15(4,5)6/h8-9,16H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUKQUGVTITNSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041379 | |
| Record name | 2,6-Di-tert-butyl-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-DI-Tert-butyl-4-methoxyphenol | |
CAS RN |
489-01-0 | |
| Record name | 2,6-Di-tert-butyl-4-methoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=489-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Di-tert-butyl-4-hydroxyanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-DI-TERT-BUTYL-4-METHOXYPHENOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14451 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Di-tert-butyl-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-di-tert-butyl-4-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.994 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DI-TERT-BUTYL-4-METHOXYPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/616072TMXY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



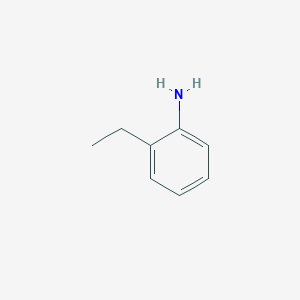
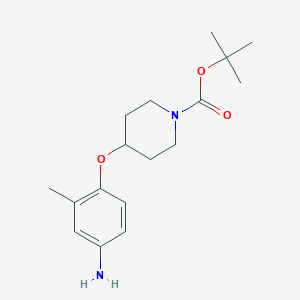

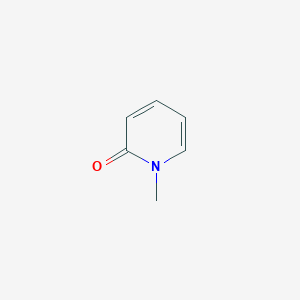
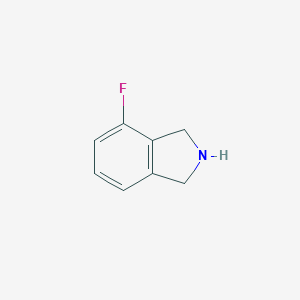
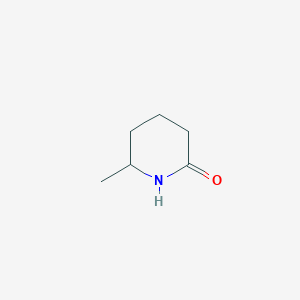
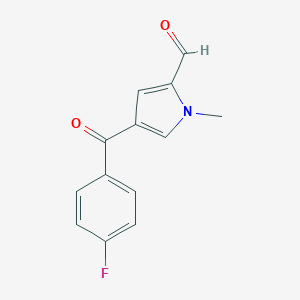
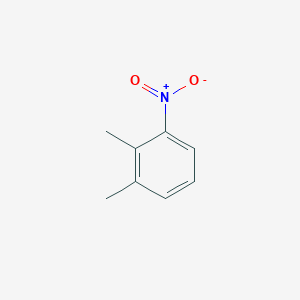
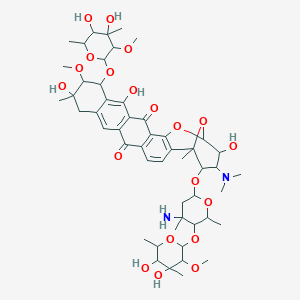
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-Amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B167076.png)
